MSN-125 is a small-molecule compound recognized for its role as a potent inhibitor of Bax and Bak oligomerization, which are critical proteins involved in the apoptosis pathway. By preventing mitochondrial outer membrane permeabilization (MOMP), MSN-125 exhibits significant neuroprotective properties, particularly against glutamate excitotoxicity. The compound has an IC50 value of approximately 4 μM, indicating its effectiveness in inhibiting Bax/Bak-mediated apoptosis in various cell types, including HCT-116 and primary cortical neurons . MSN-125 is classified under chemical compounds that target apoptotic pathways, making it a valuable tool in both research and potential therapeutic applications.
The synthesis of MSN-125 involves a multi-step process that includes bromination, amidation, and cyclization reactions. While specific proprietary details of the synthesis are not publicly disclosed, the general approach incorporates standard organic synthesis techniques to construct the compound from simpler precursors. The synthesis is designed to yield a compound with high purity and potency for its intended biological applications .
The molecular formula of MSN-125 is , with a molecular weight of 688.61 g/mol. The structural configuration is essential for its function as an inhibitor of Bax and Bak proteins. Insights into the molecular structure can be obtained through various spectroscopic methods, although specific structural diagrams are typically derived from proprietary studies .
MSN-125 primarily engages in chemical interactions that inhibit the oligomerization of Bax and Bak proteins. This inhibition prevents the formation of pores in the mitochondrial outer membrane, which is a pivotal step in initiating apoptosis. The interactions are concentration-dependent, highlighting the importance of dosage in experimental applications .
The mechanism by which MSN-125 exerts its effects involves direct interaction with Bax and Bak proteins, stabilizing them in an inactive form. This prevents their translocation to the mitochondria, thereby inhibiting MOMP and subsequent cell death processes .
MSN-125 has broad applications across several scientific domains:
Mitochondrial outer membrane permeabilization (MOMP) represents the irreversible commitment point in intrinsic apoptosis, orchestrated by the BCL-2 protein family. Pro-apoptotic effectors BAX and BAK undergo stepwise activation: 1) Translocation to mitochondrial membranes, 2) Insertion of central helices (α5-α6) into the lipid bilayer, and 3) Oligomerization into macrometric pores enabling cytochrome c release [1] [5]. This oligomerization is not random aggregation but involves specific dimer interfaces: BH3:groove interactions (α2-α5 core) and α6:α9 contacts facilitate higher-order assembly. Genetic ablation of BAX/BAK confers MOMP resistance, confirming their non-redundant roles as apoptosis effectors [9]. Neuronal systems exhibit particular BAX-dependence, with BAK playing supplementary roles [6].
Pharmacological inhibition of MOMP presents a strategic approach for treating apoptosis-driven pathologies like neurodegeneration, ischemia-reperfusion injury, and hepatic damage. Unlike BH3-mimetics (e.g., venetoclax) that target anti-apoptotic proteins, direct BAX/BAK inhibitors act downstream to block effector oligomerization [9]. Early inhibitors (e.g., BI-6C9) lacked specificity, while peptide-based tools suffered poor bioavailability. Ideal small-molecule inhibitors should:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7